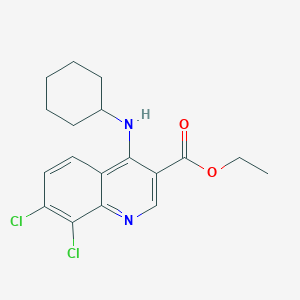![molecular formula C21H22N2O4 B11635878 Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635878.png)
Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Etoxi-4-[(3-metoxifenil)amino]quinolina-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la familia de las quinolinas. Las quinolinas son compuestos orgánicos aromáticos heterocíclicos con una amplia gama de aplicaciones en química medicinal, química orgánica sintética y química industrial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Etoxi-4-[(3-metoxifenil)amino]quinolina-3-carboxilato de etilo generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 3-metoxianilina con 6-etoxi-4-cloroquinolina-3-carboxilato de etilo en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como carbonato de potasio en un solvente adecuado como dimetilformamida (DMF) a temperaturas elevadas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y sistemas de purificación para garantizar un alto rendimiento y pureza. La elección de solventes, reactivos y condiciones de reacción se controla cuidadosamente para minimizar el desperdicio y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Etoxi-4-[(3-metoxifenil)amino]quinolina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de N-óxido de quinolina.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de tetrahidroquinolina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en el anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico (m-CPBA).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, tioles) en diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen N-óxidos de quinolina, derivados de tetrahidroquinolina y varios compuestos de quinolina sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 6-Etoxi-4-[(3-metoxifenil)amino]quinolina-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinolina más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de materiales con propiedades electrónicas y ópticas específicas, como diodos orgánicos emisores de luz (OLED) y sensores.
Mecanismo De Acción
El mecanismo de acción del 6-Etoxi-4-[(3-metoxifenil)amino]quinolina-3-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la replicación o reparación del ADN, lo que lleva a efectos anticancerígenos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(3-Metoxifenil)amino]quinolina-3-carboxilato de etilo
- 6-Etoxi-4-[(3-metoxifenil)amino]quinolina-3-carboxilato
- 3-Metoxi-4-etoxi-feniletilamina
Unicidad
El 6-Etoxi-4-[(3-metoxifenil)amino]quinolina-3-carboxilato de etilo es único debido a su patrón de sustitución específico en el anillo de quinolina, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
ethyl 6-ethoxy-4-(3-methoxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-26-16-9-10-19-17(12-16)20(18(13-22-19)21(24)27-5-2)23-14-7-6-8-15(11-14)25-3/h6-13H,4-5H2,1-3H3,(H,22,23) |
Clave InChI |
VUPPZILXOIKEMY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635796.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635800.png)
![(7Z)-3-(4-methoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11635804.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl (4-hydroxy-2-oxo-2,5-dihydro-1,3-thiazol-5-yl)acetate](/img/structure/B11635807.png)
![3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635817.png)
![2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11635825.png)
![9-Bromo-2-(4-chlorophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11635829.png)
![5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635833.png)
![2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11635840.png)
![{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11635841.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635848.png)
![[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11635856.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B11635874.png)
